molecular formula C5H6ClNO B1603151 3-Chloro-5,6-dihydropyridin-2(1H)-one CAS No. 207976-92-9

3-Chloro-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1603151
CAS No.: 207976-92-9
M. Wt: 131.56 g/mol
InChI Key: MDCPVYOIYISUFL-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

3-Chloro-5,6-dihydropyridin-2(1H)-one, as part of the dihydropyridine group, has been the subject of various synthesis and characterization studies. For instance, Lasne et al. (1985) detailed the synthesis of 5,6-dihydropyridine through flash vacuum thermolysis or dehydrochlorination, characterizing it using NMR and IR spectra (Lasne, Ripoll, Guillemin, & Denis, 1985). Similarly, Ershov et al. (2014) explored the regiospecific reduction of the C=N bond in 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles, a compound related to dihydropyridines, revealing its biological activity potential, such as antihypertensive and antiarrhythmic properties (Ershov, Belikov, Maksimova, Fedoseev, Legotin, & Nasakin, 2014).

Molecular and Crystal Structures

The study of molecular and crystal structures of dihydropyridine derivatives, including those similar to this compound, is another significant area of research. For example, Doreswamy et al. (2004) analyzed the crystal structure of a related compound, demonstrating its unique layered arrangement and hydrogen bond properties (Doreswamy, Mahendra, Shah, Anandalwar, & Prasad, 2004).

Biological Activities

Dihydropyridine derivatives have shown various forms of biological activity. Zhu and Shi (2011) synthesized derivatives that exhibited moderate insecticidal and fungicidal activities, underscoring the potential for agricultural applications (Zhu & Shi, 2011). Additionally, the research by Mohamed et al. (2012) on dihydropyridine derivatives highlighted the presence of intramolecular hydrogen bonding, which can influence biological activity (Mohamed, Akkurt, Horton, Abdelhamid, & Remaily, 2012).

Chemical Reactivity and Synthesis

The reactivity of dihydropyridine compounds has been extensively studied. Murthy et al. (2017) investigated the synthesis and reactivity of a heterocycle-based molecule related to dihydropyridines,providing insights into its potential in non-linear optics and as a candidate for anti-cancerous drugs (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).

Environment-Friendly Synthesis Methods

The development of more sustainable synthesis methods for dihydropyridine derivatives is a key research area. Ruiz et al. (2012) presented an ultrasound-mediated reaction for synthesizing 6-chloro-5-formyl-1,4-dihydropyridine derivatives, offering an environment-friendly approach with advantages like shorter reaction times and higher yields (Ruiz, Rodríguez, Coro, Niebla, Rodriguez, Martínez‐Álvarez, Novoa de Armas, Suárez, & Martín, 2012).

Photocycloaddition and Chemical Transformations

Albrecht, Basler, and Bach (2008) explored the intramolecular [2+2]-photocycloaddition of dihydropyridine derivatives, contributing to the understanding of their chemical transformations and potential applications in synthesizing complex structures (Albrecht, Basler, & Bach, 2008). Additionally, Nedolya et al. (2018) discovered unexpected transitions of 5,6-dihydropyridine under acid catalysis, highlighting the versatility of these compounds in chemical synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Intramolecular Hydrogen Bonds

Investigating intramolecular hydrogen bonds in dihydropyridine derivatives has been a focus to understand their properties. Petrova et al. (2018) synthesized 1,4-dihydropyridine derivatives and characterized them using NMR and quantum-chemical calculations, establishing the presence of intramolecular hydrogen bonds (Petrova, Muhamadejev, Vigante, Duburs, & Liepinsh, 2018).

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPVYOIYISUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623730
Record name 3-Chloro-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207976-92-9
Record name 3-Chloro-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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